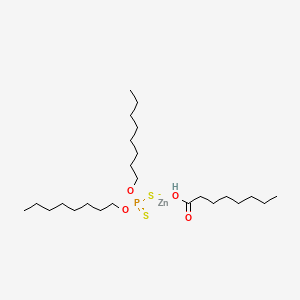

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc

Description

Properties

CAS No. |

93917-91-0 |

|---|---|

Molecular Formula |

C24H50O4PS2Zn- |

Molecular Weight |

563.1 g/mol |

IUPAC Name |

dioctoxy-sulfanylidene-sulfido-λ5-phosphane;octanoic acid;zinc |

InChI |

InChI=1S/C16H35O2PS2.C8H16O2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10;/h3-16H2,1-2H3,(H,20,21);2-7H2,1H3,(H,9,10);/p-1 |

InChI Key |

RDHACVUWPBMWSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves the reaction of dioctyl dithiophosphate with zinc octanoate under controlled conditions. The reaction typically occurs in an organic solvent, such as toluene or hexane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc, also known as Zinc dithiophosphate (ZDDP), has primary applications as an anti-wear additive in various lubricants, including greases, hydraulic oils, and motor oils . It also functions as a corrosion inhibitor and antioxidant . Concentrations in lubricants can vary from 600 ppm in modern, energy-conserving low-viscosity oils to 2000 ppm in some racing oils .

Tribofilm Formation Mechanism

ZDDP forms protective tribofilms on solid surfaces through various proposed mechanisms . In-situ atomic-force microscopy (AFM) experiments indicate that the growth of ZDDP tribofilms increases exponentially with both applied pressure and temperature, which aligns with a stress-promoted thermal activation reaction rate model . Further experiments with negligible solid-solid contact have demonstrated that film formation rate is dependent on the applied shear stress .

Impact on Catalytic Converters

It has been reported that zinc and phosphorus emissions may damage catalytic converters . Standard formulations of lubricating oils for gasoline engines now have reduced amounts of the additive due to the API limiting the concentration of this additive in new API SM and SN oils . However, this only affects 20- and 30-grade "ILSAC" oils . Grades 40 and higher have no regulation regarding the concentration of ZDDP, except for diesel oils meeting the API CJ-4 specification which have had the level of ZDDP reduced slightly, although most diesel Heavy-Duty Engine oils still have a higher concentration of this additive .

Effects on Engines

Crankcase oils with reduced ZDDP have been cited as causing damage to, or failure of, classic/collector car flat-tappet camshafts and lifters which undergo very high boundary layer pressures and/or shear forces at their contact faces, and in other regions such as main bearings, and piston rings and pins . Roller camshafts/followers are more commonly used to reduce camshaft lobe friction in modern engines . There are additives, such as STP Oil Treatment, and some racing oils such as PurOl, PennGrade 1, and Valvoline VR-1, Kixx Hydraulic Oil which are available in the retail market with the necessary amount of ZDDP for engines using increased valve spring pressures .

Synergistic Effects

Unique synergistic effects between phosphonium-alkylphosphate ionic liquids and ZDDP have been discovered when used together as lubricant additives, resulting in significant friction and wear reduction along with distinct tribofilm composition and mechanical properties . The synergism is attributed to the 30-70% higher-than-nominal concentrations of hypothetical new compounds (via anion exchange between IL and ZDDP) on the fluid surface/interface .

Preparation Method of Zinc Dialkyl Dithiophosphate

Mechanism of Action

The mechanism of action of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death. In industrial applications, it forms a protective film on metal surfaces, reducing friction and wear .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of zinc dithiophosphates (ZDTPs) , which are widely used as anti-wear agents, antioxidants, and corrosion inhibitors. Below is a detailed comparison with structurally related zinc complexes:

Table 1: Structural and Functional Comparison

Key Findings :

Ligand Influence on Solubility: The octanoate ligand in (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc improves its solubility in organic solvents compared to simpler ZDTPs like Zinc O,O-dibutyl dithiophosphate, which lacks carboxylate ligands . Zinc bis(1,3-dimethylbutyl) dithiophosphate (CAS 2215-35-2), with branched alkyl chains, exhibits superior thermal stability (up to 250°C) due to steric hindrance, whereas the linear dioctyl chains in the main compound offer moderate stability .

Applications: Mixed-ligand systems (e.g., octanoate + dithiophosphate) are preferred in pharmaceutical intermediates for their ability to modulate reaction kinetics, unlike pure ZDTPs like Zinc diisobutyl dithiophosphate, which are optimized for industrial lubricants . Shorter-chain ZDTPs (e.g., dibutyl) are more reactive in rubber vulcanization but less stable under oxidative conditions compared to dioctyl derivatives .

Molecular Weight and Reactivity: Higher molecular weight compounds like Zinc bis(1,3-dimethylbutyl) dithiophosphate (664.28 g/mol) exhibit slower diffusion rates in polymer matrices, making them suitable for long-term stabilization. In contrast, (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc balances molecular weight and reactivity for synthetic chemistry applications .

Research Insights and Industrial Relevance

- Thermal Degradation: Studies suggest that ZDTPs with longer alkyl chains (e.g., dioctyl) decompose at ~200°C, releasing phosphorus-sulfur species that act as antioxidants. The octanoate ligand may further delay degradation by forming stable zinc carboxylates .

- Coordination Chemistry: The octanoate ligand in (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc likely adopts a monodentate binding mode, leaving the dithiophosphate group to act as a bidentate ligand. This contrasts with pure ZDTPs, where both dithiophosphate groups are bidentate, altering their catalytic behavior .

Biological Activity

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc, commonly referred to as zinc dioctyl dithiophosphate (ZDDP), is a compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and toxicology. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : C32H68O4P2S4Zn

- Molecular Weight : 676.12 g/mol

- CAS Number : 93917-91-0

ZDDP primarily acts as an anti-wear and anti-corrosion agent in lubricants, but its biological activity is significant due to its interactions with cellular systems. The compound can influence various biochemical pathways through the following mechanisms:

- Antioxidant Activity : ZDDP exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in preventing damage from reactive oxygen species (ROS).

- Neurotoxicity : Research indicates that metabolites of dithiophosphates can impair neuronal function. For instance, diethyl dithiophosphate has been shown to disrupt glutamate transport in glial cells, which may lead to neurodegenerative effects .

- Cellular Interactions : ZDDP can interact with cellular membranes and proteins, potentially altering their functions and leading to cytotoxic effects under certain conditions.

Toxicological Studies

A variety of studies have investigated the toxicological implications of ZDDP:

- Neurotoxic Effects : A study highlighted that exposure to diethyl dithiophosphate resulted in significant impairment of glutamate transport in cultured Bergmann glia cells, indicating potential neurotoxic effects that could contribute to neurological disorders .

- Ecotoxicity Assessments : ZDDP has been assessed for its ecotoxicological impacts on aquatic organisms, revealing adverse effects on fish and invertebrates at certain concentrations .

Case Studies

- Case Study on Neurotoxicity :

- Environmental Impact Study :

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for preparing (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions involving zinc salts (e.g., zinc acetate) with O,O-dioctyl dithiophosphate and octanoic acid. Key variables include solvent polarity (e.g., toluene vs. ethanol), stoichiometric ratios of ligands, and reaction temperature. For purity optimization, column chromatography or recrystallization in non-polar solvents is recommended. Kinetic studies under inert atmospheres (N₂/Ar) can minimize oxidation side reactions .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use multi-technique approaches:

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) for definitive coordination geometry, complemented by FTIR (to confirm P=S and Zn-O bonds) and ³¹P/¹³C NMR for ligand environments .

- Thermal Stability : Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in N₂) to identify decomposition thresholds. Differential scanning calorimetry (DSC) can detect phase transitions or ligand dissociation events .

Q. What are the challenges in maintaining compound stability during storage and experimental applications?

- Methodological Answer : Hydrolysis and oxidation are critical degradation pathways. Store in anhydrous, dark conditions (e.g., desiccators with P₂O₅). For experimental use, avoid protic solvents and incorporate antioxidants (e.g., BHT) in formulations. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm for dithiophosphate ligands) .

Advanced Research Questions

Q. How does the ligand exchange behavior of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc influence its catalytic or antioxidative properties in lubricant systems?

- Methodological Answer : Investigate using surface-sensitive techniques:

- In Situ Spectroscopy : Raman or XPS to track ligand displacement on metal surfaces under shear stress.

- Tribological Testing : Pin-on-disk experiments with controlled temperature/pressure to correlate ligand stability with friction coefficients. Compare with zinc dialkyldithiophosphate (ZDDP) analogs to assess octanoate ligand effects on wear resistance .

Q. What experimental strategies can resolve contradictions in reported decomposition pathways (e.g., thermal vs. oxidative degradation)?

- Methodological Answer : Employ isotope-labeling (e.g., ¹⁸O₂ environments) coupled with GC-MS to distinguish oxidative vs. thermal decomposition products. Replicate studies under varying O₂ partial pressures and cross-validate with computational models (DFT for bond dissociation energies). Address method biases by standardizing protocols (e.g., ASTM E2550 for TGA) .

Q. How can computational modeling (e.g., DFT, MD) predict synergistic interactions between this compound and other additives in multi-component systems?

- Methodological Answer :

- Ligand Interaction Modeling : Use DFT (B3LYP/6-311++G**) to calculate binding affinities between zinc centers and co-additives (e.g., detergents, dispersants).

- Molecular Dynamics : Simulate additive aggregation in base oils (e.g., PAO-4) to predict micelle formation or surface adsorption efficiency. Validate with SAXS or neutron scattering .

Q. What are the implications of ligand stereoelectronic effects on the compound’s reactivity in organometallic catalysis?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C₆ vs. C₁₀) and electron-withdrawing substituents. Compare catalytic efficiencies in cross-coupling reactions (e.g., Suzuki-Miyaura) using kinetic profiling (NMR reaction monitoring). Correlate steric parameters (Tolman cone angles) with turnover frequencies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Verify purity via elemental analysis (C/H/N/S) and DSC for melting point accuracy. For solubility, standardize solvent pre-treatment (e.g., molecular sieves for drying) and use UV-Vis calibration curves for quantification. Cross-reference with structurally similar compounds (e.g., ZDDP derivatives) to identify outliers .

Q. What statistical frameworks are robust for analyzing non-linear degradation kinetics in accelerated aging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.